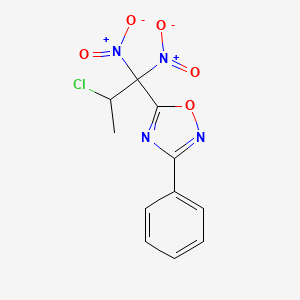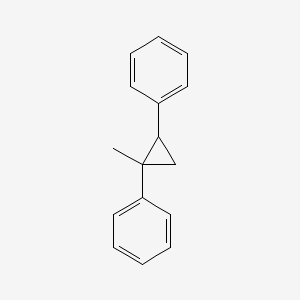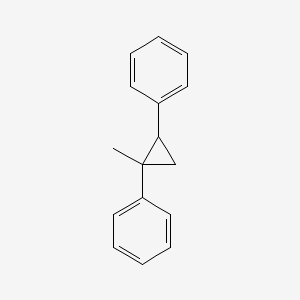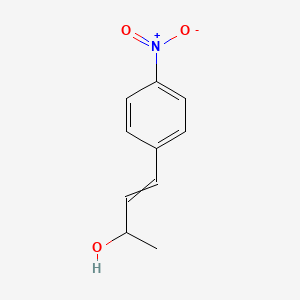![molecular formula C15H23NO2 B14174107 3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL CAS No. 922500-88-7](/img/structure/B14174107.png)
3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL is an organic compound with the molecular formula C15H23NO2 It is characterized by the presence of an oxetane ring, a phenyl group, and a dimethylamino butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropropanol with a base to form the oxetane ring.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Dimethylamino Butyl Chain: The dimethylamino butyl chain can be attached through a nucleophilic substitution reaction, where a dimethylamino butyl halide reacts with the phenyl-substituted oxetane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxetane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Oxetane derivatives with additional oxygen-containing functional groups.
Reduction: Reduced oxetane derivatives with hydrogenated functional groups.
Substitution: Substituted oxetane derivatives with various nucleophilic groups.
Aplicaciones Científicas De Investigación
3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, leading to various physiological effects. The oxetane ring may also play a role in stabilizing the compound and enhancing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-yl acetate: Similar structure with an acetate group instead of a hydroxyl group.
3-{4-[4-(Dimethylamino)phenyl]methyl}-5-hydroxy-6-methyl-pyridinemethanol: Contains a pyridine ring and additional functional groups.
3-{4-[4-(Dimethylamino)phenyl]methylene}-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl benzenesulphonic acid: Features a pyrazole ring and sulfonic acid group.
Uniqueness
3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL is unique due to its combination of an oxetane ring, phenyl group, and dimethylamino butyl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
922500-88-7 |
|---|---|
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
3-[4-[4-(dimethylamino)butyl]phenyl]oxetan-3-ol |
InChI |
InChI=1S/C15H23NO2/c1-16(2)10-4-3-5-13-6-8-14(9-7-13)15(17)11-18-12-15/h6-9,17H,3-5,10-12H2,1-2H3 |
Clave InChI |
OCRURVIWFMFOSR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCC1=CC=C(C=C1)C2(COC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Ethylbenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14174030.png)



![trisodium;4-(chlorosulfamoyl)benzoate;dodecyl sulfate;4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14174056.png)
![Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate](/img/structure/B14174058.png)

![Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate](/img/structure/B14174073.png)
![n-{[1-(Dimethylamino)cyclopropyl]methyl}-n-methylpyridin-3-amine](/img/structure/B14174077.png)

![1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one](/img/structure/B14174097.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol](/img/structure/B14174099.png)


